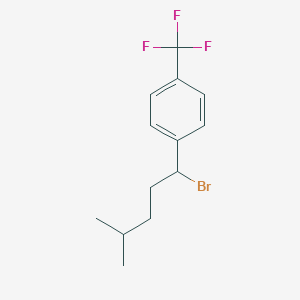
DiHexyl magnesium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DiHexyl magnesium is an organometallic compound with the molecular formula
C12H26Mg
. It is a member of the Grignard reagents, which are widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly notable for its reactivity and utility in various chemical transformations.Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DiHexyl magnesium can be synthesized through the reaction of magnesium metal with diHexyl bromide in an anhydrous ether solvent. The reaction typically proceeds as follows:
2C6H13Br+Mg→(C6H13)2Mg+MgBr2
This reaction requires an inert atmosphere, such as nitrogen or argon, to prevent the magnesium from reacting with moisture or oxygen.
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity magnesium and diHexyl bromide, with stringent control over reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors equipped with efficient stirring and temperature control systems.
Analyse Des Réactions Chimiques
Types of Reactions: DiHexyl magnesium undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.
Substitution Reactions: Can replace halides in organic molecules.
Coupling Reactions: Forms carbon-carbon bonds with organic halides.
Common Reagents and Conditions:
Carbonyl Compounds: this compound reacts with aldehydes and ketones under anhydrous conditions to form secondary and tertiary alcohols.
Halides: Reacts with alkyl or aryl halides to form new carbon-carbon bonds.
Solvents: Typically, anhydrous ether or tetrahydrofuran (THF) is used as the solvent.
Major Products:
Alcohols: From reactions with carbonyl compounds.
Hydrocarbons: From coupling reactions with halides.
Applications De Recherche Scientifique
DiHexyl magnesium has a wide range of applications in scientific research:
Organic Synthesis: Used to form carbon-carbon bonds, crucial in the synthesis of complex organic molecules.
Pharmaceuticals: Plays a role in the synthesis of active pharmaceutical ingredients (APIs).
Material Science: Used in the preparation of polymers and other advanced materials.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism by which DiHexyl magnesium exerts its effects involves the nucleophilic attack of the magnesium-carbon bond on electrophilic centers in organic molecules. This typically involves the formation of a tetrahedral intermediate, followed by the elimination of the magnesium halide byproduct. The molecular targets are usually carbonyl groups, halides, and other electrophilic centers.
Comparaison Avec Des Composés Similaires
- Diethyl magnesium
- Dibutyl magnesium
- Diphenyl magnesium
Comparison: DiHexyl magnesium is unique due to its longer alkyl chains, which can influence its solubility and reactivity compared to shorter-chain analogs like Diethyl magnesium and Dibutyl magnesium. The longer chains can provide steric hindrance, affecting the compound’s reactivity and selectivity in chemical reactions.
This compound stands out for its specific applications where longer alkyl chains are beneficial, such as in the synthesis of certain polymers and materials where chain length plays a crucial role in the properties of the final product.
Propriétés
Formule moléculaire |
C12H26Mg |
|---|---|
Poids moléculaire |
194.64 g/mol |
Nom IUPAC |
magnesium;hexane |
InChI |
InChI=1S/2C6H13.Mg/c2*1-3-5-6-4-2;/h2*1,3-6H2,2H3;/q2*-1;+2 |
Clé InChI |
RVOYYLUVELMWJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC[CH2-].CCCCC[CH2-].[Mg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-(1-methyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-](/img/structure/B12098733.png)

![4-[(2-Amino-3-hydroxypropanoyl)amino]-5-(carboxymethylamino)-5-oxopentanoic acid](/img/structure/B12098752.png)
![4,5-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)phenyl]phthalonitrile](/img/structure/B12098760.png)
![2,3,14-trihydroxy-10,13-dimethyl-17-(2,3,6,7-tetrahydroxy-6-methylheptan-2-yl)-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B12098761.png)


![1-(3,4-dihydroxyphenyl)-6,7-dihydroxy-N2,N3-bis[2-(4-hydroxyphenyl)ethyl]-1,2-dihydronaphthalene-2,3-dicarboxamide](/img/structure/B12098786.png)


![(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-Carboxyphenyl)amino]carbonyl]-1-[[(4R,5S,6S)-3-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-2-yl]carbonyl]-3-pyrrolidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid](/img/structure/B12098803.png)


![5-(hydroxymethyl)-4-methyl-2-[1-(4,5,6-trihydroxy-10,13-dimethyl-1-oxo-6,7,8,9,11,12,14,15,16,17-decahydro-4H-cyclopenta[a]phenanthren-17-yl)ethyl]-2,3-dihydropyran-6-one](/img/structure/B12098822.png)
